Cobicistat

描述

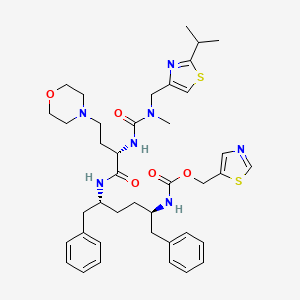

Structure

2D Structure

属性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIGNRJZKPOIKD-CQXVEOKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143269 | |

| Record name | Cobicistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004316-88-4 | |

| Record name | Cobicistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobicistat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobicistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobicistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBICISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Cytochrome P450 3A (CYP3A) Inhibition

Cobicistat is a potent inhibitor of CYP3A enzymes, which are predominantly expressed in the liver and intestines and play a crucial role in the metabolism of a wide range of drugs. drugbank.comtga.gov.aupatsnap.compediatriconcall.com By inhibiting CYP3A-mediated metabolism, this compound effectively increases the plasma concentrations and prolongs the half-lives of co-administered drugs that are substrates for these enzymes. drugbank.comtga.gov.aupatsnap.comeuropa.eupediatriconcall.com

Mechanism-Based Inhibition Kinetics of CYP3A

This compound functions as a mechanism-based inhibitor of CYP3A isoforms. drugbank.comtga.gov.aupediatriconcall.comnih.gov This type of inhibition involves the inhibitor being metabolized by the enzyme to a reactive intermediate that then binds irreversibly to the enzyme, leading to its inactivation. nih.gov The inhibitory potency of this compound is dependent on its metabolism by CYP3A. nih.gov Studies have shown that this compound inactivates CYP3A in a time- and concentration-dependent manner, similar to ritonavir (B1064). nih.gov

Research using recombinant CYP3A4 and human hepatic microsomes has provided kinetic parameters for the inactivation of CYP3A by this compound. The inactivation kinetic parameters, kinact and KI, for this compound have been reported to range from 0.14 to 0.45 min⁻¹ and 0.04 to 0.38 μM, respectively, when using midazolam as the CYP3A substrate. nih.gov These values suggest a potent inhibitory effect on CYP3A activity. nih.gov The mechanism-based inhibition implies that sustained CYP3A inhibition can be achieved even after this compound is cleared from the body, as the recovery of enzyme activity depends on the synthesis of new CYP3A enzymes. nih.gov

Here is a table summarizing representative inactivation kinetic parameters for this compound:

| Enzyme Source | Substrate | kinact (min⁻¹) | KI (μM) | Citation |

| Recombinant CYP3A4 | Midazolam | 0.14 - 0.45 | 0.04 - 0.38 | nih.gov |

| Human Hepatic Microsomes | Midazolam | 0.14 - 0.45 | 0.04 - 0.38 | nih.gov |

Selectivity of CYP3A Inhibition: Comparative Enzymatic Profiling

This compound is characterized by its selective inhibition of CYP3A enzymes. nih.govtga.gov.aupatsnap.comdovepress.com Compared to other pharmacokinetic enhancers like ritonavir, this compound exhibits a more focused inhibitory profile on CYP isoforms. nih.govdovepress.comnih.govtga.gov.aunih.govmdpi.comoup.com While ritonavir is known to inhibit and/or induce several CYP enzymes, this compound shows weak or no significant inhibition of many other CYP isoforms at clinically relevant concentrations. nih.govdovepress.comnih.goveuropa.eutga.gov.aunih.govmdpi.comoup.com

Specifically, studies have indicated that this compound is a weak inhibitor of CYP2D6 and does not significantly inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2C19 at concentrations likely to be achieved clinically. nih.govdovepress.comnih.goveuropa.eui-base.infotga.gov.auoup.com This selectivity contributes to a potentially more favorable drug-drug interaction profile compared to less selective inhibitors. nih.govpatsnap.comtga.gov.aunih.govmdpi.comoup.comresearchgate.net

A comparison of this compound's inhibitory effects on various CYP enzymes relative to ritonavir highlights this selectivity:

| CYP Enzyme | This compound Inhibition | Ritonavir Inhibition | Citation |

| CYP3A | Potent Inhibitor | Potent Inhibitor | nih.govtga.gov.audovepress.comnih.govnih.govoup.com |

| CYP2D6 | Weak Inhibitor | Weak to Moderate Inhibitor | nih.govdovepress.comnih.goveuropa.eui-base.infofpnotebook.comtga.gov.aunih.gov |

| CYP1A2 | No significant inhibition | Can induce/inhibit | nih.govdovepress.comeuropa.eutga.gov.auoup.com |

| CYP2B6 | No significant inhibition | Can induce/inhibit | nih.govdovepress.comeuropa.eutga.gov.aunih.govmdpi.comoup.com |

| CYP2C8 | No significant inhibition | Can inhibit/induce | nih.govdovepress.comeuropa.eutga.gov.aumdpi.comoup.com |

| CYP2C9 | No significant inhibition | Can inhibit/induce | nih.govdovepress.comeuropa.eutga.gov.aunih.govmdpi.comoup.com |

| CYP2C19 | No significant inhibition | Can inhibit/induce | nih.govdovepress.comeuropa.eutga.gov.aunih.govmdpi.comoup.com |

Influence on Heme Group Interactions and Enzyme Turnover

Similar to ritonavir, the inhibitory effects of this compound on CYP3A may involve direct interaction with the enzyme, including interaction at the heme group, in addition to mechanism-based inhibition. nih.gov Mechanism-based inhibition leads to the formation of a metabolic intermediate that binds covalently to the enzyme's active site, often involving the heme iron, resulting in irreversible inactivation. nih.govnih.gov

The mechanism-based inactivation by this compound means that the recovery of CYP3A activity is dependent on the de novo synthesis of the enzyme. nih.gov The half-life of CYP3A turnover has been estimated to be around 12-48 hours. nih.gov Therefore, sustained inhibition of CYP3A is maintained as long as this compound concentrations are sufficient to continue the inactivation process or until new enzyme is synthesized. nih.gov Unlike ritonavir, this compound has a limited effect on the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of various drug-metabolizing enzymes, including CYP3A. nih.govnih.govoup.com This lack of significant PXR activation by this compound suggests it is unlikely to induce CYP3A or other drug-metabolizing enzymes, which is a key difference compared to ritonavir. nih.govnih.govnih.govmdpi.comresearchgate.netoup.com

Transporter Protein Modulation

In addition to inhibiting CYP3A, this compound has been shown to modulate the activity of several transporter proteins. dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.com These transporters play important roles in the absorption, distribution, and excretion of drugs. dovepress.comoup.comnih.gov

Inhibition of Efflux Transporters (e.g., ABCB1/P-glycoprotein, BCRP)

This compound inhibits key intestinal efflux transporters, including P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comnih.govoup.comnih.gov These transporters are located at the apical membrane of intestinal epithelial cells and actively pump substrates back into the intestinal lumen, limiting their absorption. nih.govfrontiersin.orgmdpi.com By inhibiting P-gp and BCRP, this compound can increase the intestinal absorption and systemic exposure of co-administered drugs that are substrates for these transporters. nih.govoup.comnih.gov

In vitro studies using Caco-2 cells have demonstrated that this compound significantly increases the absorptive flux of P-gp and BCRP substrates, such as atazanavir (B138), darunavir (B192927), and tenofovir (B777) alafenamide. nih.govoup.comnih.gov this compound has been shown to inhibit P-gp and BCRP with IC₅₀ values in the micromolar range. nih.gov At concentrations achievable in the gastrointestinal tract due to its solubility, this compound is expected to inhibit these transporters and enhance the absorption of their substrates. nih.gov

Here is a table showing the in vitro inhibition of efflux transporters by this compound:

| Transporter | IC₅₀ (μM) | Citation |

| P-glycoprotein (ABCB1) | 36 ± 10 | nih.gov |

| BCRP (ABCG2) | 59 ± 28 | nih.gov |

Inhibition of Renal Transporters (e.g., SLC47A1/MATE1, OATP1B1, OATP1B3)

This compound also inhibits several renal and hepatic transporters, including Multi-Antimicrobial Extrusion Protein 1 (MATE1, SLC47A1), Organic Anion Transporting Polypeptide 1B1 (OATP1B1, SLCO1B1), and Organic Anion Transporting Polypeptide 1B3 (OATP1B3, SLCO1B3). dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.compmda.go.jpnatap.orgdrugs.com

Inhibition of renal transporters like MATE1 and Organic Cation Transporter 2 (OCT2, SLC22A2) can affect the tubular secretion of various compounds, including endogenous substances like creatinine (B1669602). nih.govtga.gov.auoup.compmda.go.jpnih.govhiv.gov this compound has been shown to inhibit MATE1 and OCT2, which are involved in the renal tubular secretion of creatinine. nih.govtga.gov.auoup.compmda.go.jpnih.govhiv.gov This inhibition leads to decreased tubular secretion of creatinine and a consequent increase in serum creatinine concentrations and a decrease in estimated glomerular filtration rate, without necessarily indicating actual impairment of renal function. nih.govtga.gov.auoup.comnih.govhiv.gov this compound is also actively transported into tubular cells by OCT2, which may contribute to its accumulation in these cells and subsequent inhibition of MATE1. nih.govoup.comnih.gov

This compound inhibits hepatic uptake transporters OATP1B1 and OATP1B3. dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.comnatap.orgdrugs.com These transporters are important for the uptake of various drugs from the blood into hepatocytes. dovepress.comoup.comnatap.org Inhibition of OATP1B1 and OATP1B3 by this compound can lead to increased plasma concentrations of co-administered drugs that are substrates for these transporters, such as certain statins. dovepress.comoup.comnatap.orgdrugs.com

Here is a table listing some renal and hepatic transporters inhibited by this compound:

| Transporter | Location | Effect of Inhibition | Citation |

| MATE1 (SLC47A1) | Kidney | Decreased tubular secretion of substrates (e.g., creatinine, metformin) | dovepress.comnih.goveuropa.eutga.gov.auoup.compmda.go.jpnih.govhiv.gov |

| OCT2 (SLC22A2) | Kidney | Involved in this compound uptake into tubular cells and creatinine transport inhibition | nih.govtga.gov.auoup.compmda.go.jpnih.gov |

| OATP1B1 (SLCO1B1) | Liver | Decreased hepatic uptake of substrates (e.g., some statins) | dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.comnatap.orgdrugs.com |

| OATP1B3 (SLCO1B3) | Liver | Decreased hepatic uptake of substrates (e.g., some statins) | dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.comnatap.org |

Differential Effects on Other Cellular Transporters

Beyond its significant impact on CYP3A, this compound interacts with a range of drug transporters located in different tissues, including the intestine, liver, and kidneys. oup.comeuropa.eufda.govdovepress.commedscape.com These interactions can alter the absorption, distribution, and excretion of coadministered drugs that are substrates for these transporters. europa.eufda.gov

This compound has been shown to inhibit the intestinal efflux transporters P-glycoprotein (P-gp; also known as ABCB1 or MDR1) and Breast Cancer Resistance Protein (BCRP; also known as ABCG2). oup.comeuropa.eufda.govdovepress.commedscape.comnih.gov Inhibition of these transporters in the intestine can lead to increased absorption and systemic exposure of coadministered drugs that are their substrates, such as certain HIV protease inhibitors (e.g., atazanavir, darunavir) and tenofovir alafenamide. oup.comnih.gov In vitro studies have demonstrated that this compound inhibits P-gp and BCRP with IC50 values in the micromolar range. nih.gov For instance, one study reported IC50 values of 36 ± 10 μM for P-gp and 59 ± 28 μM for BCRP. nih.gov At concentrations achievable in the gastrointestinal tract, this compound's inhibition of these transporters is considered significant and contributes to its boosting effect. nih.gov

In addition to intestinal transporters, this compound also inhibits hepatic transporters, specifically the organic anion transporting polypeptides (OATPs) OATP1B1 and OATP1B3. oup.comeuropa.eufda.govdovepress.commedscape.com These transporters are involved in the uptake of various drugs into hepatocytes. asm.org Inhibition of OATP1B1 and OATP1B3 by this compound can lead to increased plasma concentrations of coadministered drugs that are substrates for these transporters, including certain statins like atorvastatin (B1662188) and rosuvastatin (B1679574). natap.orgnih.gov Research indicates substantial increases in the exposure of these statins when coadministered with this compound-boosted regimens. natap.org For example, studies have shown significant increases in the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) of atorvastatin and rosuvastatin when administered with this compound-boosted darunavir or atazanavir. natap.org

| Coadministered Statin | Boosting Regimen | Atorvastatin AUC Ratio (vs. Statin Alone) | Atorvastatin Cmax Ratio (vs. Statin Alone) | Rosuvastatin AUC Ratio (vs. Statin Alone) | Rosuvastatin Cmax Ratio (vs. Statin Alone) |

|---|---|---|---|---|---|

| Atorvastatin | Atazanavir/Cobicistat | 8.22 | 17.90 | - | - |

| Rosuvastatin | Atazanavir/Cobicistat | - | - | 3.42 | 10.58 |

| Atorvastatin | Darunavir/Cobicistat | 3.90 | 4.19 | - | - |

| Rosuvastatin | Darunavir/Cobicistat | - | - | 1.93 | 3.77 |

Note: Data adapted from research findings on the interaction between this compound-boosted regimens and statins. natap.org Ratios represent geometric least-squares mean ratios.

This compound also affects renal transporters, notably inhibiting the multiantimicrobial extrusion protein 1 (MATE1; also known as SLC47A1) and organic cation transporter 2 (OCT2; also known as SLC22A2). oup.comeuropa.eudovepress.comnih.govdovepress.comnih.govnih.gov MATE1 is involved in the tubular secretion of creatinine. oup.comnih.govdovepress.comnih.gov Inhibition of MATE1 by this compound leads to decreased tubular secretion of creatinine, resulting in observed increases in serum creatinine concentrations and decreases in estimated glomerular filtration rate (eGFR) without necessarily indicating actual impairment of renal glomerular function. oup.comeuropa.eunih.govmedscape.comnih.govdovepress.comnih.gov Studies have shown that the increase in serum creatinine may be more pronounced with this compound compared to ritonavir, potentially due to active transport of this compound into tubular cells by OCT2, leading to higher local concentrations and greater MATE1 inhibition. nih.govdovepress.com In vitro studies evaluating the interaction between this compound and tenofovir, which is a substrate of renal anion transporters like OAT1, OAT3, and MRP4, indicated that this compound did not significantly inhibit the transport of tenofovir by these anion transporters at clinically relevant concentrations. dovepress.comnih.govnih.gov This suggests that this compound primarily interacts with distinct renal transporters compared to tenofovir. nih.govnih.gov

Advanced Pharmacokinetic Characterization and Modeling

Absorption and Bioavailability Research

The absorption and bioavailability of cobicistat are influenced by several physiological factors within the gastrointestinal tract. Research has focused on understanding how variables such as local pH and the presence of food alter the drug's systemic exposure.

Impact of Gastrointestinal pH on Absorption Dynamics

The solubility of this compound is highly dependent on the pH of its environment, a critical factor for its dissolution and subsequent absorption. As a weakly basic compound, it exhibits significantly greater solubility in acidic conditions compared to neutral or alkaline environments. This characteristic is crucial for its absorption in the upper gastrointestinal tract, where the pH is naturally low.

Laboratory studies have quantified this pH-dependent solubility. nih.gov Research comparing this compound to the structurally related compound ritonavir (B1064) highlighted its improved aqueous solubility under both acidic and neutral conditions. nih.gov This inherent solubility is a key physicochemical property governing its absorption profile.

| pH Condition | This compound Solubility | Ritonavir Solubility |

| Acidic (pH 2.2) | >6500 µg/mL | 3.1 µg/mL |

| Neutral (pH 7.4) | 75 µg/mL | ~2.0 µg/mL |

| Data sourced from Xu L, et al. J Med Chem. 2010. nih.gov |

The clinical relevance of gastric pH has been investigated in studies involving acid-reducing agents. One study in healthy volunteers examined the impact of the proton pump inhibitor omeprazole (B731) and the H2-receptor antagonist famotidine (B1672045) on this compound pharmacokinetics. natap.org Given that this compound's solubility is higher in acidic settings, there was a concern that increasing gastric pH with these agents could reduce its absorption. natap.org The findings indicated that co-administration with omeprazole did not necessitate dosing restrictions. natap.org However, for H2-receptor antagonists like famotidine, specific timing of administration relative to this compound was suggested to mitigate potential interactions. natap.org This underscores the importance of the acidic gastric environment for the optimal dissolution of this compound.

Food Effects on Systemic Exposure and Bioavailability

The effect of food on the pharmacokinetics of this compound has been evaluated, primarily in the context of its co-formulation with other antiretroviral agents. Multiple studies consistently show that the systemic exposure of this compound itself is not significantly affected by food.

In a study of a single-tablet regimen containing darunavir (B192927), this compound, emtricitabine (B123318), and tenofovir (B777) alafenamide, there were no clinically relevant differences in this compound exposure between fed and fasted conditions. nih.gov However, the exposure of darunavir was substantially lower under fasted conditions, leading to the recommendation that the combination tablet be taken with food. nih.gov

Another study involving a co-formulation of elvitegravir (B1684570), this compound, emtricitabine, and tenofovir disoproxil fumarate (B1241708) in healthy Japanese subjects yielded similar results. The bioavailability of this compound and emtricitabine was found to be equivalent under fasting conditions, after a standard breakfast, or with a nutritional protein-rich drink. nih.gov In contrast, the bioavailability of elvitegravir and tenofovir was significantly reduced in the fasting state. nih.gov

A separate analysis of a fixed-dose combination of this compound with elvitegravir, emtricitabine, and tenofovir-DF found that administration with either a light meal (~373 kcal, 20% fat) or a high-fat meal (~800 kcal, 50% fat) had no clinically significant impact on this compound's systemic exposure when compared to fasting conditions. amazonaws.com Despite the minimal direct effect on this compound, the advice to administer it with food is driven by the food-dependent absorption of the drugs it is co-formulated with. nih.govnih.govamazonaws.com

| Parameter | Fed vs. Fasted Ratio (90% CI) |

| This compound Cmax | 102.5% (95.9-109.6%) |

| This compound AUClast | 100.3% (95.9-104.9%) |

| This compound AUCinf | 100.2% (95.9-104.7%) |

| Pharmacokinetic data for this compound following administration of a darunavir/cobicistat/emtricitabine/tenofovir alafenamide single-tablet regimen under fed and fasted conditions. Data sourced from Kakuda TN, et al. Clin Pharmacol Drug Dev. 2019. nih.gov |

Distribution Studies

Plasma Protein Binding Dynamics and Implications for Free Drug Concentration

Once absorbed into the systemic circulation, this compound is extensively bound to plasma proteins. The degree of protein binding is a key determinant of the drug's distribution in the body and the concentration of unbound, pharmacologically active drug available to interact with its targets.

Studies have determined that this compound is 97-98% bound to human plasma proteins. amazonaws.com This high level of binding means that only a small fraction (2-3%) of the total this compound concentration in the plasma exists in an unbound state. It is this free fraction that can distribute into tissues and interact with metabolizing enzymes like CYP3A. High protein binding generally leads to a lower volume of distribution and can influence the drug's clearance rate. The specific plasma proteins to which this compound binds, such as albumin or alpha-1-acid glycoprotein, have not been detailed in the available literature. The high binding percentage is a critical parameter in pharmacokinetic modeling to predict drug-drug interactions and clinical effects.

| Pharmacokinetic Parameter | Value |

| Plasma Protein Binding | 97-98% |

| Data sourced from University of Liverpool Drug Interactions Group. amazonaws.com |

Metabolism and Biotransformation Pathways

Primary Metabolic Routes and Metabolite Characterization

This compound undergoes extensive metabolism primarily in the liver. nih.gov While it is a potent inhibitor of CYP3A enzymes, it is also a substrate for them. nih.govresearchgate.net The biotransformation of this compound is complex, involving multiple enzymatic pathways and resulting in numerous metabolites.

The primary enzymes responsible for this compound metabolism are Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2D6. nih.govresearchgate.net Research has provided a comprehensive map of its metabolic fate, identifying twenty new and three previously known metabolites in preclinical studies using mice. nih.govnih.gov The main routes of biotransformation involve oxidation and conjugation reactions. nih.govnih.govresearchgate.net

Key metabolic pathways identified include:

Oxidative Metabolism: This is a major route, mediated predominantly by CYP3A4 and CYP2D6. It results in the formation of various hydroxylated metabolites. nih.govresearchgate.net One of the most abundant of these is M1, a monohydroxylated metabolite where the hydroxylation occurs on the isopropylthiazole group. researchgate.net

Conjugation Pathways: Novel metabolic routes involving conjugation have been characterized. These include glycine (B1666218) conjugation and N-acetyl cysteine conjugation. nih.govresearchgate.net

Ring-Opening Pathways: Biotransformation can also involve the opening of the morpholine (B109124) and thiazole (B1198619) rings within the this compound structure. nih.govresearchgate.net

Metabolites of this compound are found predominantly in the liver, consistent with it being the primary site of metabolism. nih.gov The metabolites are mainly excreted in the feces. nih.gov One of the major metabolites found in urine, M2, was also detected at notable levels in the kidney, suggesting a role for this organ in its elimination pathway. nih.gov

| Metabolic Pathway | Mediating Enzymes | Description |

| Oxidation | CYP3A4, CYP2D6 | Formation of mono- and di-hydroxylated metabolites. |

| Glycine Conjugation | Not Specified | A Phase II conjugation reaction. |

| N-acetyl Cysteine Conjugation | Not Specified | A Phase II conjugation reaction. |

| Morpholine Ring-Opening | Not Specified | Cleavage of the morpholine ring structure. |

| Thiazole Ring-Opening | Not Specified | Cleavage of the thiazole ring structure. |

| Data sourced from Wang P, et al. Drug Metab Dispos. 2016. nih.govnih.govresearchgate.net |

Role of CYP2D6 in Minor Metabolic Pathways

Research indicates that this compound is a weak inhibitor of CYP2D6. i-base.infooup.com In a pharmacokinetic study involving the CYP2D6 substrate desipramine, co-administration with this compound resulted in a 58% to 65% increase in desipramine's area under the concentration-time curve (AUC), leading to the classification of this compound as a weak CYP2D6 inhibitor. i-base.info This contrasts with its potent, mechanism-based inhibition of CYP3A. i-base.info The limited impact on CYP2D6 suggests that clinically significant drug-drug interactions mediated by this enzyme are less likely compared to those involving CYP3A substrates. i-base.infooup.com

Absence of Glucuronidation in this compound Metabolism

This compound's metabolic profile is distinguished by the absence of significant glucuronidation. oup.comoup.com Glucuronidation, a major Phase II metabolic pathway for many drugs, is mediated by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies evaluating the inhibitory effects of this compound on human UGT isoforms have shown that it is unlikely to cause clinically important drug interactions with drugs that are metabolized by UGT1A1, 1A3, 1A6, 1A9, 2B4, and 2B7. nih.gov

The 50% inhibitory concentrations (IC50) of this compound against these UGT enzymes were found to be at least 50 µM, a level substantially higher than typical clinical plasma concentrations. nih.gov This characteristic further differentiates this compound from the older pharmacokinetic enhancer, ritonavir, which is known to induce glucuronidation. oup.comoup.com Consequently, drugs that are primarily cleared via glucuronidation are predicted to have their exposure unaffected when co-administered with this compound, unlike with ritonavir. oup.comoup.com

Excretion and Elimination Pathways

The primary route of elimination for this compound is through the feces. natap.org Following oral administration, the majority of the dose is recovered in the feces, primarily in the form of metabolites resulting from CYP3A-mediated oxidation. natap.org Renal excretion plays a minor role in the elimination of this compound. natap.org Less than 10% of the administered dose is found in the urine, consisting of the unchanged parent drug and its metabolites. natap.org A comprehensive metabolic study in mice identified twenty new and three previously known metabolites in urine and feces, arising from pathways including glycine conjugation, N-acetyl cysteine conjugation, morpholine ring-opening, and thiazole ring-opening, in addition to oxidation. nih.govnih.gov

This compound does not significantly affect the actual glomerular filtration rate (GFR). natap.orgnatap.orgresearchgate.net However, it is known to cause a modest and reversible increase in serum creatinine (B1669602), which leads to a decrease in the estimated creatinine clearance (eGFR). natap.orgresearchgate.netdrugs.com This effect is not due to an impact on glomerular function but results from the inhibition of active tubular secretion of creatinine in the kidneys. natap.orgnih.gov

The specific mechanism involves the inhibition of the multidrug and toxin extrusion protein 1 (MATE1), a renal transporter located on the luminal membrane of the proximal tubule that is responsible for the efflux of creatinine into the urine. researchgate.netnih.gov By blocking MATE1, this compound reduces creatinine secretion, causing its concentration in the blood to rise slightly. natap.orgnih.gov This effect on eGFR is predictable, occurs shortly after initiating therapy, and reverts to baseline upon discontinuation of the drug. natap.org

Population Pharmacokinetic (PopPK) Analyses

Population pharmacokinetic (PopPK) models have been developed to characterize the pharmacokinetic profile of this compound and quantify the variability in its exposure among individuals. nih.govnih.govfda.gov These analyses have generally described this compound's pharmacokinetics using a one-compartment model. nih.govnih.gov

The inter-individual variability (also known as between-subject variability) in this compound clearance has been reported to be moderate to high. One analysis of HIV-infected individuals reported a coefficient of variation (CV) for clearance of 41.9%. nih.gov Another PopPK analysis conducted with pooled data from multiple studies reported a between-subject variability in clearance of 53%. oup.com A different model described the interindividual variability for intrinsic clearance with a CV. nih.gov Factors such as age, gender, race, body weight, and renal function have been assessed as potential covariates, but their effects on this compound's pharmacokinetics are generally not considered clinically significant. fda.gov Information on intra-individual variability is less commonly reported, but one study measured it by calculating the coefficients of variation from available values for each subject. scispace.com

Interactive Data Table: this compound Pharmacokinetic Parameters html

| Parameter | Value | Reference |

|---|---|---|

| Primary Metabolic Enzyme | CYP3A | nih.gov |

| Minor Metabolic Enzyme | CYP2D6 | [2, 4, 13] |

| Glucuronidation Pathway | Absent / Not clinically significant | [8, 9] |

| Primary Excretion Route | Feces | nih.gov |

| Urinary Excretion (% of dose) | < 10% | nih.gov |

| Renal Transporter Inhibition | MATE1 | [7, 12] |

| Effect on Actual GFR | None | [11, 12] |

| Inter-individual Variability (Clearance, CV%) | 41.9% - 53% | [3, 10] |

Identification of Covariates Influencing this compound Disposition

Population pharmacokinetic analyses have been employed to identify individual demographic, clinical, and genetic factors that may act as covariates influencing the disposition of this compound. A primary finding across these studies is that the pharmacokinetic variability of this compound is predominantly explained by drug-drug interactions. nih.gov

In a population pharmacokinetic analysis involving 144 HIV-infected individuals, several co-medications were identified as significant covariates affecting this compound clearance. nih.gov The model estimated a typical clearance value for this compound of 16.0 L/h with a between-subject variability of 41.9%, and a volume of distribution of 88.3 L. nih.gov The study revealed that concomitant administration of non-ritonavir-boosted atazanavir (B138) and ritonavir-boosted darunavir significantly decreased this compound clearance by 47% and 27%, respectively. nih.gov

Another population PK analysis, which included data from 66 subjects across four clinical trials in healthy volunteers and patients with rheumatoid arthritis, cancer, or HIV, found that this compound's pharmacokinetics were generally similar across these diverse populations and dosing regimens. nih.gov This study utilized a well-stirred liver model with one central compartment. nih.gov Interestingly, it was noted that the intrinsic clearance of this compound was 1.21-fold higher in a study where it was co-administered with the anticancer drug olaparib (B1684210) in a twice-daily regimen, suggesting a potential interaction or a different metabolic induction pattern in that specific context. nih.gov However, after accounting for this study-specific effect, no other demographic or clinical covariates were found to significantly improve the model. nih.gov

The following table summarizes the key pharmacokinetic parameters of this compound and the significant covariates identified in a population pharmacokinetic study.

Predictive Modeling for Therapeutic Drug Monitoring and Optimization

Predictive modeling, informed by population pharmacokinetic models, serves as a valuable tool for therapeutic drug monitoring (TDM) and the optimization of treatment regimens involving this compound. chimia.ch The high inter-patient variability in the pharmacokinetics of many antiretroviral drugs, influenced by a range of factors, underscores the potential utility of TDM to ensure optimal drug exposure, thereby maximizing efficacy and minimizing toxicity. chimia.ch

Population pharmacokinetic models for this compound can be used to describe the dose-concentration relationship and quantify the sources of variability within the target patient population. chimia.ch By integrating patient-specific covariates, such as co-medications, these models can generate predictions of individual drug exposure. This predictive capability is particularly crucial in clinical situations where significant drug-drug interactions are anticipated. nih.gov

For instance, simulations based on a validated PopPK model for elvitegravir and this compound have been used to compare expected drug concentrations under different dosage regimens in the presence of interacting drugs like atazanavir. nih.gov Such simulations can help in proactively adjusting dosages to maintain therapeutic concentrations. The use of Bayesian forecasting, which combines the population model with individual patient's measured drug concentrations, can further refine pharmacokinetic parameter estimates and provide more accurate predictions for dosage individualization. researchgate.net

While routine TDM for this compound itself is not standard practice, the predictive insights from pharmacokinetic models are invaluable for managing the drugs it is intended to boost. The justification for TDM and surveillance for potential toxicities is particularly strong when this compound is used in complex regimens with a high potential for drug-drug interactions. nih.gov

Pharmacokinetic Studies in Specific Physiological States

The pharmacokinetic properties of this compound have been evaluated in specific populations with altered physiological states, such as hepatic and renal impairment, to determine the need for dosage adjustments.

Hepatic Impairment and Metabolic Considerations

This compound is primarily metabolized by the liver. Therefore, its pharmacokinetics have been studied in individuals with hepatic impairment to assess the impact on its exposure.

In a study evaluating the pharmacokinetics of this compound-boosted elvitegravir in subjects with moderate hepatic impairment (Child-Pugh Class B), no clinically relevant changes in this compound exposure were observed compared to healthy controls with normal liver function. nih.govnih.gov The geometric mean ratio for the area under the concentration-time curve (AUC) was 99.8% (90% confidence interval [CI]: 76.0%, 131%), and for the maximum concentration (Cmax), it was 86.1% (90% CI: 65.4%, 113%). nih.gov Furthermore, there was no correlation observed between this compound exposure and the Child-Pugh-Turcotte score. nih.gov The protein binding of this compound was also similar between the groups. nih.gov

Based on these findings, no dosage adjustment for this compound is necessary for patients with mild-to-moderate hepatic impairment. drugs.commedscape.com However, there are currently no pharmacokinetic or safety data available for this compound in patients with severe hepatic impairment (Child-Pugh Class C). nih.govdrugs.commedscape.com When this compound is co-administered with other antiretroviral drugs, the prescribing information for those agents should be consulted for dosing recommendations in patients with hepatic impairment. drugs.com

The following table presents the pharmacokinetic parameters of this compound in individuals with moderate hepatic impairment compared to healthy controls.

Renal Impairment and Excretion Dynamics

The impact of renal impairment on the pharmacokinetics of this compound has been thoroughly investigated. Studies have shown that there are no clinically relevant differences in the pharmacokinetics of this compound between subjects with severe renal impairment and healthy subjects. drugs.com Therefore, no dosage adjustment of this compound is required in patients with any degree of renal impairment, including those with severe impairment. drugs.commedscape.com

A notable effect of this compound is its inhibition of the tubular secretion of creatinine, which leads to a modest increase in serum creatinine and a corresponding decrease in the estimated creatinine clearance (eCrCl). drugs.comnih.gov This effect, however, does not reflect a change in the actual glomerular filtration rate (GFR). nih.govnatap.org A study using iohexol (B1672079) clearance as a direct measure of GFR confirmed that this compound does not affect the actual GFR. natap.orgi-base.info The changes in eCrCl are typically observed early after starting this compound and are reversible upon discontinuation. natap.org

In patients with end-stage renal disease requiring hemodialysis, the trough concentrations of this compound have been shown not to differ between days with and without hemodialysis. jnjmedicalconnect.com This indicates that hemodialysis does not significantly remove this compound, and no dose adjustment is needed in this population. jnjmedicalconnect.com

The table below shows the change in estimated and actual GFR in subjects with normal and impaired renal function after receiving this compound.

Complex Drug Drug Interaction Profiling

Interactions with Antiretroviral Agents

Cobicistat is specifically indicated to enhance the systemic exposure of certain antiretroviral agents, primarily protease inhibitors (PIs) and the integrase strand transfer inhibitor (INSTI) elvitegravir (B1684570). drugbank.comnih.gov However, its use with other antiretrovirals requires careful consideration due to potential interactions. europa.eufda.gov

Protease Inhibitors (PIs): Atazanavir (B138), Darunavir (B192927)

This compound is used to boost the pharmacokinetic profiles of atazanavir and darunavir, both of which are substrates of CYP3A. drugbank.comnih.govpediatriconcall.com Studies have shown that this compound 150 mg once daily provides comparable steady-state pharmacokinetic parameters for atazanavir and darunavir when compared to boosting with ritonavir (B1064) 100 mg once daily. nih.govtga.gov.auoup.com This allows for once-daily dosing regimens of these PIs. drugbank.com

| Protease Inhibitor | This compound Dose (mg) | Comparison Booster Dose (mg) | Pharmacokinetic Outcome (vs. Comparison) | Source |

| Atazanavir | 150 once daily | Ritonavir 100 once daily | Comparable steady-state parameters | nih.govtga.gov.au |

| Darunavir | 150 once daily | Ritonavir 100 once daily | Comparable steady-state parameters | nih.govtga.gov.auoup.com |

Coadministration of this compound-boosted PIs with other antiretroviral agents that also require boosting or are potent enzyme inducers is generally not recommended due to the potential for complex interactions and decreased drug exposures. europa.eufda.gov

Integrase Strand Transfer Inhibitors (INSTIs): Elvitegravir

Elvitegravir is primarily metabolized by CYP3A and requires a pharmacokinetic enhancer for therapeutic concentrations. tga.gov.autga.gov.au this compound is coformulated with elvitegravir (along with emtricitabine (B123318) and tenofovir) to increase its systemic exposure. tga.gov.autga.gov.auoup.comeuropa.eu this compound inhibits the CYP3A-mediated metabolism of elvitegravir, enhancing its bioavailability and prolonging its half-life. tga.gov.autga.gov.au

| INSTI | This compound Dose (mg) | Effect on INSTI Exposure | Source |

| Elvitegravir | 150 once daily | Increased AUC and Cmax | tga.gov.autga.gov.au |

Studies have investigated the pharmacokinetic interactions between this compound-boosted elvitegravir and darunavir, suggesting similar elvitegravir and darunavir concentrations when co-administered or dosed separately, although further comprehensive studies are needed. oup.com

Nucleos(t)ide Reverse Transcriptase Inhibitors (N(t)RTIs): Tenofovir (B777), Emtricitabine

Emtricitabine is primarily excreted by the kidneys and is not significantly metabolized by liver enzymes, resulting in a low potential for CYP-mediated interactions. tga.gov.au Tenofovir disoproxil fumarate (B1241708) coadministered with this compound is expected to increase tenofovir plasma concentration, but this increase is generally not considered clinically relevant and does not necessitate dose adjustment of tenofovir disoproxil fumarate. tga.gov.au Tenofovir alafenamide exposure can be increased when co-administered with this compound, likely due to inhibition of P-gp and BCRP transporters. hiv-druginteractions.orghiv-druginteractions.org

| N(t)RTI | This compound Coadministration | Effect on N(t)RTI Exposure | Source |

| Emtricitabine | Yes | Low potential for CYP-mediated interaction | tga.gov.au |

| Tenofovir disoproxil fumarate | Yes | Increased plasma concentration, generally not clinically relevant | tga.gov.au |

| Tenofovir alafenamide | Yes | Increased AUC and Cmax | hiv-druginteractions.orghiv-druginteractions.org |

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Coadministration of this compound with certain NNRTIs is not recommended or requires caution due to potential interactions. tga.gov.auguidelines.org.au For instance, coadministration of efavirenz (B1671121) or nevirapine (B1678648) with this compound is expected to decrease this compound plasma concentration, which can lead to reduced boosting of atazanavir or darunavir and potential loss of therapeutic effect. tga.gov.auguidelines.org.au Coadministration of rilpivirine (B1684574) with this compound is expected to increase rilpivirine plasma concentration. tga.gov.au

| NNRTI | This compound Coadministration | Expected Interaction | Source |

| Efavirenz | Yes | Expected to decrease this compound concentration, not recommended. | tga.gov.auguidelines.org.au |

| Nevirapine | Yes | Expected to decrease this compound concentration, not recommended. | tga.gov.auguidelines.org.au |

| Rilpivirine | Yes | Expected to increase rilpivirine concentration. | tga.gov.au |

| Etravirine (B1671769) | Yes | Coadministration with darunavir/cobicistat did not significantly affect darunavir or etravirine exposures in one study. nih.gov | nih.gov |

Interactions with Non-Antiretroviral Medications

This compound's inhibitory effect on CYP3A and certain transporters can lead to significant interactions with a wide range of non-antiretroviral medications. europa.euhres.cadovepress.comnih.gov

Cardiovascular Agents: Calcium Channel Blockers, Antiarrhythmics

This compound can increase the plasma concentrations of calcium channel blockers that are metabolized by CYP3A, such as amlodipine, diltiazem, felodipine, nicardipine, and nifedipine. tga.gov.aueuropa.eueuropa.eudovepress.comhiv-druginteractions.org Clinical monitoring is recommended when these agents are coadministered with this compound. tga.gov.aueuropa.eueuropa.euhiv-druginteractions.org

This compound may also increase the concentrations of certain antiarrhythmics metabolized by CYP3A and/or CYP2D6. tga.gov.aueuropa.euhres.cadovepress.comhiv-druginteractions.orghiv-druginteractions.org Examples include amiodarone (B1667116), disopyramide, flecainide (B1672765), lidocaine (B1675312) (systemic), mexiletine, propafenone, and quinidine. tga.gov.aueuropa.euhres.cadovepress.comhiv-druginteractions.org Coadministration with amiodarone is generally contraindicated due to the potential for serious adverse reactions. hiv-druginteractions.org Caution and clinical monitoring are warranted when coadministering this compound with other antiarrhythmics. tga.gov.aueuropa.euhres.cahiv-druginteractions.org The interaction potential with some antiarrhythmics, like flecainide and propafenone, may be weaker compared to ritonavir-boosted regimens. dovepress.com

| Medication Class | Examples | Expected Interaction with this compound | Source |

| Calcium Channel Blockers | Amlodipine, Diltiazem, Felodipine, Nicardipine, Nifedipine, Verapamil | Increased plasma concentrations | tga.gov.aueuropa.eueuropa.eudovepress.comhiv-druginteractions.org |

| Antiarrhythmics | Amiodarone, Disopyramide, Flecainide, Lidocaine (systemic), Mexiletine, Propafenone, Quinidine | Increased plasma concentrations | tga.gov.aueuropa.euhres.cadovepress.comhiv-druginteractions.orghiv-druginteractions.org |

Other cardiovascular agents like digoxin (B3395198) may also see increased concentrations when coadministered with this compound. tga.gov.auhres.capediatriconcall.comdovepress.com Beta-blockers metabolized by CYP3A, such as metoprolol (B1676517) and thymolol, may also have increased concentrations, while others like atenolol (B1665814) are not significantly affected. tga.gov.audovepress.com

Lipid-Lowering Agents: HMG-CoA Reductase Inhibitors (Statins)

HMG-CoA reductase inhibitors, commonly known as statins, are a class of lipid-lowering medications. wikipedia.orgwikipedia.orgnih.gov Several statins are metabolized by CYP3A enzymes, making them susceptible to interactions with this compound. Coadministration with this compound can lead to increased plasma concentrations of statins. For instance, simvastatin (B1681759) is metabolized by CYP3A4. wikipedia.orgmims.com Atorvastatin (B1662188) is also metabolized by CYP3A4. wikipedia.org Increased exposure to statins can potentially increase the risk of myopathy and rhabdomyolysis. mims.com

Hormonal Contraceptives: Ethinyl Estradiol (B170435) and Drospirenone (B1670955)

This compound can interact with hormonal contraceptives containing ethinyl estradiol and drospirenone, which are substrates of CYP enzymes and efflux transporters. nih.govresearchgate.net Studies have shown that coadministration of this compound-containing regimens with drospirenone/ethinyl estradiol can alter the exposure of these hormones. nih.govresearchgate.net

In a study evaluating the interaction between multiple-dose atazanavir (ATV) + this compound (COBI) or darunavir (DRV) + COBI and single-dose drospirenone/ethinyl estradiol (EE) in healthy females, drospirenone AUC was significantly increased. Relative to drospirenone/EE alone, drospirenone AUC was 1.6-fold higher with DRV+COBI and 2.3-fold higher with ATV+COBI. nih.govresearchgate.net Drospirenone Cmax remained unaltered in this study. nih.govresearchgate.net Ethinyl estradiol AUC decreased by 30% with drospirenone/EE + DRV+COBI and was unchanged with ATV+COBI + drospirenone/EE, relative to drospirenone/EE alone. nih.govresearchgate.net

Another study with ketoconazole (B1673606), a potent CYP3A4 inhibitor, showed that coadministration with a combined oral contraceptive containing drospirenone 3 mg and ethinyl estradiol 0.02 mg increased drospirenone Cmax and AUC by 1.97- and 2.68-fold, respectively. drugs.com

The observed increase in drospirenone exposure with this compound-containing regimens is consistent with this compound-mediated CYP3A inhibition. nih.govresearchgate.net

Here is a table summarizing the interaction data for drospirenone and ethinyl estradiol with this compound-boosted regimens:

| Coadministered Regimen | Hormonal Contraceptive Component | AUC Ratio (vs. alone) | Cmax Ratio (vs. alone) |

| DRV + COBI | Drospirenone | 1.6-fold increase nih.govresearchgate.net | Unaltered nih.govresearchgate.net |

| ATV + COBI | Drospirenone | 2.3-fold increase nih.govresearchgate.net | Unaltered nih.govresearchgate.net |

| DRV + COBI | Ethinyl Estradiol | 30% decrease nih.govresearchgate.net | Data not explicitly provided in snippets |

| ATV + COBI | Ethinyl Estradiol | Unchanged nih.govresearchgate.net | Data not explicitly provided in snippets |

Phosphodiesterase Type 5 (PDE5) Inhibitors

PDE5 inhibitors like tadalafil (B1681874) are metabolized by CYP3A enzymes. wikipedia.orgmims.com this compound, as a strong CYP3A inhibitor, can significantly increase the plasma concentrations of PDE5 inhibitors. Tadalafil is predominantly metabolized by CYP3A4. wikipedia.org Increased exposure to PDE5 inhibitors can lead to enhanced pharmacological effects and potential adverse events.

Corticosteroids

Corticosteroids, such as dexamethasone, are also substrates for CYP3A enzymes. Coadministration with this compound can lead to increased systemic exposure to corticosteroids. Dexamethasone is listed as a systemic glucocorticoid that should not be used concomitantly with rilpivirine in patients taking rifabutin (B1679326), implying its metabolism via CYP enzymes which can be affected by inhibitors like this compound. mims.com Increased corticosteroid levels can result in Cushing's syndrome and adrenal suppression.

Anticonvulsants: Carbamazepine, Phenytoin, Phenobarbital (B1680315)

Certain anticonvulsants are known inducers or substrates of CYP enzymes. Carbamazepine and phenobarbital are enzyme inducers. researchgate.netmims.com Phenytoin is also an anticonvulsant. scielo.br Coadministration of this compound with strong enzyme inducers like carbamazepine, phenytoin, or phenobarbital is generally not recommended as it can lead to decreased plasma concentrations of this compound and the coadministered antiretroviral, potentially resulting in loss of virologic response. mims.com

Anti-mycobacterial Agents: Rifabutin

Rifabutin is an anti-mycobacterial agent that is both a substrate and an inducer of CYP3A. fishersci.ca this compound inhibits CYP3A, which would typically increase rifabutin exposure. However, rifabutin's inductive effect on CYP3A can also influence the interaction. When rifabutin is coadministered with this compound-containing regimens, a dose adjustment of rifabutin is typically recommended, and monitoring for antimycobacterial activity and rifabutin-related adverse events is necessary. hiv.gov Lower rifabutin exposure has been observed in HIV patients compared to healthy volunteers when coadministered with certain regimens. hiv.gov

Antifungal Agents: Azole Derivatives

Azole antifungal agents like ketoconazole and itraconazole (B105839) are potent inhibitors of CYP3A4. mims.commims.comnih.govnih.govnih.gov Ketoconazole is an imidazole (B134444) antifungal agent and a potent inhibitor of cortisol and aldosterone (B195564) synthesis. mims.com Itraconazole is a triazole antifungal agent and a potent P-glycoprotein and CYP3A4 inhibitor. nih.govnih.gov Coadministration of this compound with azole antifungals that are also CYP3A inhibitors can lead to complex interactions, potentially increasing the exposure of both this compound-boosted agents and the antifungal, or other coadministered drugs metabolized by CYP3A. drugs.com For instance, ketoconazole has been shown to significantly increase the exposure of drospirenone. drugs.com

Comparative Drug-Drug Interaction Landscape: this compound vs. Ritonavir

Differential Effects on Non-CYP3A Enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6)

Beyond its potent inhibition of CYP3A, this compound has been studied for its effects on other cytochrome P450 isoforms. Research indicates that this compound is not expected to inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2C19 at clinically relevant concentrations. tga.gov.aui-base.info This contrasts with other pharmacokinetic enhancers, such as ritonavir, which are known to induce or inhibit a broader range of CYP enzymes. hiv-druginteractions.orgoup.com

However, this compound is considered a weak inhibitor of CYP2D6. tga.gov.aui-base.info Studies using probe substrates for CYP2D6, such as desipramine, have shown that this compound can lead to a modest increase in the exposure of drugs primarily metabolized by this enzyme, although this effect is generally not considered to require dose modifications for many co-administered medications. i-base.info

Unlike ritonavir, this compound is not expected to induce CYP1A2, CYP3A4, CYP2C9, or CYP2C19. tga.gov.auhiv-druginteractions.org This lack of induction potential is a key difference compared to ritonavir, which can induce several CYP enzymes and UGTs, leading to decreased concentrations of co-administered drugs. hiv-druginteractions.orgoup.com

Data on the inhibitory effects of this compound on non-CYP3A enzymes are summarized in the table below:

| Enzyme | This compound Effect | Notes |

| CYP1A2 | Not expected to inhibit | tga.gov.aui-base.info |

| CYP2B6 | Little impact / Not expected to inhibit | tga.gov.aui-base.info |

| CYP2C8 | Not expected to inhibit | tga.gov.aui-base.info |

| CYP2C9 | Not expected to inhibit | tga.gov.aui-base.info |

| CYP2C19 | Not expected to inhibit | tga.gov.aui-base.info |

| CYP2D6 | Weak inhibitor | tga.gov.aui-base.info |

Dissimilarities in Glucuronidation Pathway Modulation

Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is another significant pathway for drug metabolism. Studies have investigated the impact of this compound on UGT enzymes, particularly in comparison to ritonavir. In vitro studies suggest that this compound is unlikely to produce clinically important drug interactions involving drugs metabolized to glucuronide conjugates by several UGT isoforms, including UGT1A1, 1A3, 1A6, 1A9, 2B4, and 2B7. nih.govresearchgate.net The inhibitory concentrations (IC50) of this compound for these UGTs were found to be substantially higher than usual clinical plasma concentrations. nih.gov

This contrasts with ritonavir, which is known to induce UGT1A1. hiv-druginteractions.orgoup.com The lack of significant inhibition or induction of UGTs by this compound represents a notable difference in its interaction profile compared to ritonavir. hiv-druginteractions.orgoup.comnih.govresearchgate.net This differential effect on glucuronidation pathways can have implications for the co-administration of drugs primarily cleared by this route. oup.com

Implications for Prescribing Practices and Polypharmacy Management

The complex drug-drug interaction profile of this compound, particularly its selective CYP3A inhibition and differential effects on non-CYP3A enzymes and glucuronidation compared to ritonavir, has significant implications for prescribing practices, especially in the context of polypharmacy. oup.comhivglasgow.orgelsevier.es

Given its potent CYP3A inhibition, co-administration of this compound with drugs highly dependent on CYP3A for clearance can lead to significantly increased plasma concentrations of these co-administered drugs. patsnap.comtga.gov.au This can increase the risk of adverse events, and co-administration with certain drugs for which elevated concentrations are associated with serious or life-threatening events is contraindicated. tga.gov.au

The weaker or absent inhibition of non-CYP3A enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19) by this compound means that drugs primarily metabolized by these pathways are less likely to have their exposures significantly altered by this compound compared to a broader enzyme inhibitor like ritonavir. tga.gov.aui-base.infooup.com However, the weak inhibition of CYP2D6 should still be considered when co-administering sensitive CYP2D6 substrates. tga.gov.aui-base.info

The lack of UGT induction by this compound, unlike ritonavir, is also an important consideration. hiv-druginteractions.orgoup.comnih.govresearchgate.net When switching a patient from a ritonavir-boosted regimen to a this compound-boosted regimen, or vice versa, careful review of concomitant medications is necessary, as the impact on drugs metabolized by induced UGTs or CYP enzymes may differ, potentially requiring dose adjustments. nih.govoup.com

Clinical Efficacy and Virological Outcomes Research

Efficacy in Antiretroviral Treatment-Naïve Cohorts

Studies in treatment-naïve patients have demonstrated the effectiveness of cobicistat as a pharmacokinetic enhancer for partner drugs, leading to high rates of virological suppression.

Comparative Studies with Ritonavir-Boosted Regimens

Phase III studies have compared this compound to ritonavir (B1064) as a booster for atazanavir (B138) in treatment-naïve patients. A randomized, double-blind, double-dummy, active-controlled trial (Study 114) evaluated this compound-boosted atazanavir versus ritonavir-boosted atazanavir, both in combination with tenofovir (B777) disoproxil fumarate (B1241708)/emtricitabine (B123318). gilead.comoup.com At week 48, the study found that this compound was non-inferior to ritonavir based on the proportion of patients achieving HIV-1 RNA levels <50 copies/mL. gilead.comoup.com Virologic success was achieved in 85% of this compound recipients and 87% of ritonavir recipients, with a difference of -2.2% (95% confidence interval, -7.4% to 3.0%). oup.com Similar rates were observed in patients with high baseline viral loads (>100,000 copies/mL), with 86% suppression in each arm. i-base.infooup.com Long-term follow-up through 144 weeks in clinical trials further demonstrated that this compound had sustainable and comparable efficacy to ritonavir as a pharmacoenhancer for atazanavir. dovepress.com

A phase III noninferiority clinical trial also demonstrated that the efficacy of this compound was comparable to that of ritonavir as a pharmacoenhancer for darunavir (B192927) through 48 weeks of treatment in antiretroviral-naïve patients. natap.org

Single-Tablet Regimen Efficacy Evaluations

This compound is a key component of several single-tablet regimens (STRs) approved for use in treatment-naïve patients. The fixed-dose combination of elvitegravir (B1684570)/cobicistat/emtricitabine/tenofovir disoproxil fumarate (Stribild) was evaluated in large randomized controlled trials, demonstrating its efficacy. oup.comdovepress.com This STR is approved as a first-line combined antiretroviral therapy in treatment-naïve patients. dovepress.com Two large trials, Study 102 and Study 103, demonstrated that this regimen was not inferior to efavirenz (B1671121)/emtricitabine/tenofovir disoproxil fumarate and ritonavir-boosted atazanavir in combination with emtricitabine/tenofovir disoproxil fumarate, in terms of virological suppression through week 144. dovepress.com

Another STR containing this compound is darunavir/cobicistat/emtricitabine/tenofovir alafenamide (Symtuza). The phase 3 AMBER study evaluated the efficacy and safety of this once-daily STR compared to a regimen of darunavir/cobicistat coadministered with emtricitabine/tenofovir disoproxil fumarate in treatment-naïve adults. hra.nhs.uktandfonline.com At week 48, virologic response rates (VL <50 copies/mL) were similar with the STR (91%) and the control regimen (88%), demonstrating noninferiority. tandfonline.com This high virologic response rate was consistent across various patient subgroups based on demographic and clinical characteristics. tandfonline.com Low rates of virologic failure were observed, with no emerging resistance-associated mutations to darunavir or other components of the regimen. tandfonline.com

The DIAMOND study, a phase 3 trial evaluating the rapid initiation of darunavir/cobicistat/emtricitabine/tenofovir alafenamide, showed that a high proportion of treatment-naïve patients achieved an undetectable viral load through 48 weeks. jnj.com In the primary intent-to-treat analysis, 84% of patients achieved viral loads <50 copies/mL at 48 weeks. jnj.com

Data Table 1: Virological Response in Treatment-Naïve Patients at Week 48

| Regimen | Study | Proportion with HIV-1 RNA <50 copies/mL (Week 48) |

| This compound-boosted Atazanavir + TDF/FTC | Study 114 | 85% oup.com |

| Ritonavir-boosted Atazanavir + TDF/FTC | Study 114 | 87% oup.com |

| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate | Study 102/103 | Not inferior to comparators dovepress.com |

| Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (STR) | AMBER | 91% tandfonline.com |

| Darunavir/Cobicistat + Emtricitabine/Tenofovir Disoproxil Fumarate | AMBER (Control) | 88% tandfonline.com |

| Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (Rapid Initiation) | DIAMOND | 84% jnj.com |

Efficacy in Antiretroviral Treatment-Experienced Cohorts

This compound-boosted regimens have also been evaluated for their efficacy in treatment-experienced patients, particularly in the context of switching from ritonavir-boosted regimens and maintaining sustained virological suppression.

Switch Studies from Ritonavir-Boosted Regimens

Studies have investigated switching from ritonavir-boosted regimens to this compound-boosted regimens in virologically suppressed patients. Switching from darunavir/ritonavir to darunavir/cobicistat has been evaluated in clinical practice. annexpublishers.com A retrospective observational study involving patients who switched from darunavir/ritonavir to darunavir/cobicistat found that 97.2% maintained viral suppression at 48 weeks. annexpublishers.comtandfonline.com This suggests that switching from darunavir boosted with ritonavir to boosting with this compound can maintain viral efficacy in suppressed patients. annexpublishers.com

A phase 3, non-comparative, open-label clinical trial evaluated switching from ritonavir to this compound in patients with moderate renal impairment (creatinine clearance 50 to 89 mL/min) who were virologically suppressed on a stable regimen containing ritonavir-boosted atazanavir or darunavir. researchgate.net At week 48, 82% of patients maintained virologic suppression, and no emergent resistance developed. researchgate.net

Switching to the single-tablet regimen elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide plus darunavir was evaluated in treatment-experienced adults with a history of prior resistance and regimen failure who were virologically suppressed. nih.gov This strategy of simplifying from a multi-tablet regimen to a two-tablet once-daily combination demonstrated durable maintenance of virologic suppression. nih.gov

Sustained Virological Suppression in Maintenance Therapy

Maintaining sustained virological suppression is a primary goal of antiretroviral therapy. This compound-boosted regimens have demonstrated effectiveness in maintaining suppression in patients who switch from other regimens after achieving control. The EMERALD study, a phase 3 randomized, non-inferiority trial, evaluated switching from boosted protease inhibitors plus emtricitabine/tenofovir disoproxil fumarate regimens to the single-tablet regimen darunavir/cobicistat/emtricitabine/tenofovir alafenamide in virologically suppressed adults. jnj.com At week 96, switching to this this compound-containing STR resulted in maintained high virologic suppression (91%) and low virologic failure (1%), with low cumulative virologic rebound and no resistance development. jnj.com

An observational study assessing switching to elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate in a clinical cohort of virologically suppressed patients with diverse treatment histories found that the proportion of patients maintaining plasma viral load <50 copies/mL on treatment was high, ranging from 93% to 98% across different time points up to week 48. oup.com

Data Table 2: Virological Outcomes in Treatment-Experienced Patients

| Regimen Switched To | Baseline Regimen Switched From | Study Type | Proportion Maintaining Viral Suppression (Time Point) |

| Darunavir/Cobicistat | Darunavir/Ritonavir | Retrospective Observational | 97.2% (Week 48) annexpublishers.comtandfonline.com |

| This compound-boosted ATV or DRV + 2 NRTIs | Ritonavir-boosted ATV or DRV | Phase 3, Non-comparative | 82% (Week 48) researchgate.net |

| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide + Darunavir | Multi-tablet regimens | Phase 3, Open-label, Randomized | Durable maintenance nih.gov |

| Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (STR) | Boosted PIs + TDF/FTC | Phase 3, Randomized (EMERALD) | 91% (Week 96) jnj.com |

| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate (STR) | Various ART regimens | Observational Cohort | 93-98% (Up to Week 48) oup.com |

Immunological Reconstitution Assessments

Immunological reconstitution, typically measured by increases in CD4+ T-cell counts, is a critical outcome of effective antiretroviral therapy. Studies evaluating this compound-boosted regimens have also assessed their impact on immune recovery.

In the phase III study comparing this compound-boosted atazanavir to ritonavir-boosted atazanavir in treatment-naïve patients, similar increases in CD4 cell counts were observed in both groups. gilead.comjwatch.org At 48 weeks, the mean increases in CD4 cell counts were 213 cells/mm³ for this compound patients and 219 cells/mm³ for ritonavir patients. gilead.comjwatch.org Long-term data through 144 weeks also showed similar mean changes in CD4 cell counts from baseline between the atazanavir/cobicistat and atazanavir/ritonavir groups (+310 cells/mm³ vs +332 cells/mm³). dovepress.com

Studies of single-tablet regimens containing this compound have also reported on immunological outcomes. The large trials (Study 102 and 103) of elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate demonstrated immunological reconstitution through week 144. dovepress.comtandfonline.com

The phase 3 AMBER study of darunavir/cobicistat/emtricitabine/tenofovir alafenamide in treatment-naïve patients also assessed CD4+ cell counts. While the primary endpoint was virologic response, immunological responses similar to those seen with darunavir/ritonavir have been noted with darunavir/cobicistat. researchgate.net

Effective antiretroviral therapy, including regimens containing this compound, generally leads to significant increases in CD4+ T-cell counts, contributing to immune recovery. dovepress.com

Data Table 3: Immunological Outcomes (CD4+ Cell Count Change from Baseline)

| Regimen | Study | Mean Change in CD4+ Cells/mm³ (Time Point) |

| This compound-boosted Atazanavir + TDF/FTC | Study 114 | +213 (Week 48) gilead.comjwatch.org |

| Ritonavir-boosted Atazanavir + TDF/FTC | Study 114 | +219 (Week 48) gilead.comjwatch.org |

| Atazanavir/Cobicistat | Phase III Trial | +310 (Week 144) dovepress.com |

| Atazanavir/Ritonavir | Phase III Trial | +332 (Week 144) dovepress.com |

| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate | Study 102/103 | Reconstitution observed (Week 144) dovepress.comtandfonline.com |

Patient Subgroup Efficacy Analyses

Clinical trials evaluating this compound-boosted regimens have included analyses of efficacy across various patient subgroups to understand the consistency of treatment response. These subgroup analyses provide valuable insights into how factors such as pre-treatment renal function and ethnic background may influence virological outcomes.

Efficacy in Patients with Pre-treatment Renal Impairment

Studies have investigated the efficacy of this compound-containing regimens in HIV-1 infected patients with varying degrees of renal function at baseline. This compound is known to decrease estimated creatinine (B1669602) clearance due to the inhibition of tubular secretion of creatinine, an effect that should be considered when assessing renal function in patients receiving this pharmacoenhancer europa.eudovepress.com. However, this effect does not reflect a true reduction in glomerular filtration rate dovepress.comnih.gov.

In a phase 3 study (GS-US-236-118) assessing the renal safety and efficacy of switching from ritonavir to this compound while continuing a protease inhibitor (atazanavir or darunavir) and NRTI backbone in patients with mild to moderate renal impairment (estimated glomerular filtration rate [eGFR] 50–89 mL/min), virologic response (viral load <50 copies/mL) was maintained in a high percentage of patients. At week 96, 89% of patients achieved virologic response by snapshot analysis, with no reported development of viral resistance jnjmedicalconnect.com. Minimal changes in creatinine clearance from baseline were observed through week 96 in this study jnjmedicalconnect.com.

Another phase 3 study (Study 112) specifically evaluated switching to a single-tablet regimen containing elvitegravir, this compound, emtricitabine, and tenofovir alafenamide (E/C/F/TAF) in virologically suppressed, ART-experienced participants with mild to moderate renal impairment (creatinine clearance 30-69 mL/min). At week 48, 92% of these patients maintained HIV-1 RNA <50 copies/mL nih.gov. Through 144 weeks, 91% of Asian participants in this study maintained viral suppression tandfonline.com. The study reported no significant change in estimated creatinine clearance through week 48 nih.gov.

While this compound causes an initial decrease in estimated GFR due to its mechanism of inhibiting tubular creatinine secretion, studies in patients with pre-treatment mild-to-moderate renal impairment have shown that this decrease tends to stabilize and is nonprogressive over time dovepress.com.

| Study | Patient Population | Baseline Renal Function (eGFR/CrCl) | Week 48 Virologic Suppression (<50 copies/mL) | Week 96 Virologic Suppression (<50 copies/mL) | Week 144 Virologic Suppression (<50 copies/mL) |

| GS-US-236-118 | Treatment-experienced, switched from RTV to COBI | Mild to Moderate (50-89 mL/min) | Not specified separately | 89% (Snapshot) jnjmedicalconnect.com | Not reported |

| Study 112 (E/C/F/TAF) | ART-experienced, switched to E/C/F/TAF | Mild to Moderate (30-69 mL/min) | 92% nih.gov | Not reported | 91% (Asian subgroup) tandfonline.com |

Efficacy in Diverse Ethnic Populations (e.g., Asian Subjects)

Clinical trials have also assessed the efficacy of this compound-containing regimens in diverse ethnic groups, including Asian populations. A sub-analysis of phase 3 clinical trials evaluated the efficacy and safety of E/C/F/TAF in ART-naïve and ART-experienced Asian participants.

In ART-naïve Asian participants in Studies 104 and 111, which compared E/C/F/TAF to E/C/F/TDF, virologic suppression rates were high in both arms. At week 144, Asian participants achieved 93% virologic suppression with E/C/F/TAF compared to 88% with E/C/F/TDF tandfonline.com.

In ART-experienced Asian participants who switched to E/C/F/TAF in Study 109, 95% maintained virologic suppression at week 96 tandfonline.com. In Study 112, which included ART-experienced Asian participants with mild-moderate renal impairment who switched to E/C/F/TAF, 91% maintained virologic suppression at week 144 tandfonline.comtandfonline.com.

| Study | Patient Population | Ethnicity | Regimen | Week 96 Virologic Suppression (<50 copies/mL) | Week 144 Virologic Suppression (<50 copies/mL) |

| Studies 104/111 | ART-naïve | Asian | E/C/F/TAF | Not specified separately | 93% tandfonline.com |

| Studies 104/111 | ART-naïve | Asian | E/C/F/TDF | Not specified separately | 88% tandfonline.com |

| Study 109 | ART-experienced, switched | Asian | E/C/F/TAF | 95% tandfonline.com | Not reported |

| Study 112 | ART-experienced, renal imp. | Asian | E/C/F/TAF | Not specified separately | 91% tandfonline.comtandfonline.com |

Safety and Tolerability Profile Research

Renal Safety Profile

The renal safety of cobicistat has been extensively studied, particularly concerning its well-documented effect on serum creatinine (B1669602) levels. Research has focused on elucidating the mechanism of this effect to distinguish it from true glomerular damage.

Mechanisms of Serum Creatinine Elevation: Focus on Transporter Inhibition (SLC47A1/MATE1)

This compound is known to cause a modest increase in serum creatinine (SCr) and a corresponding decrease in estimated glomerular filtration rate (eGFR). natap.org This elevation is not due to an impact on the actual glomerular filtration but results from the inhibition of active tubular secretion of creatinine. nih.govresearchgate.net

The primary mechanism for this phenomenon is the inhibition of the multidrug and toxin extrusion protein 1 (MATE1), a renal transporter encoded by the SLC47A1 gene. asm.orgnih.govoup.com MATE1 is located on the apical membrane of the proximal tubule cells and is responsible for the efflux of creatinine into the urine. researchgate.netasm.org By inhibiting MATE1, this compound reduces the clearance of creatinine from the blood, leading to a benign increase in its serum concentration. nih.govasm.org

Research has shown that this compound has a significant inhibitory effect on MATE1, with a 50% inhibition constant (IC50) for creatinine transport of 0.99 μM. nih.gov Some studies also suggest that this compound's effect on serum creatinine may be a result of its intracellular accumulation within the proximal tubule cells, facilitated by the organic cation transporter 2 (OCT2), which then allows for potent MATE1 inhibition. nih.govresearchgate.net This interaction is specific to certain transporters and does not affect the transporters involved in the elimination of other drugs like tenofovir (B777), which is a substrate for different renal transporters (organic anion transporters). natap.orgnih.gov

Differentiation of Estimated Glomerular Filtration Rate (eGFR) Reduction from True Glomerular Filtration Rate (GFR) Impact

A critical aspect of this compound's renal profile is distinguishing the observed reduction in eGFR, which is calculated from serum creatinine, from any actual impact on the true glomerular filtration rate (GFR). Multiple studies have demonstrated that this compound does not affect the true GFR. patsnap.comnih.govnatap.org

To determine this, clinical studies have employed exogenous filtration markers like iohexol (B1672079) to measure the actual GFR (aGFR). nih.govresearchgate.net In a study involving healthy volunteers with both normal and mildly to moderately impaired renal function, subjects received this compound for seven days. natap.orgnih.govi-base.info The results showed small increases in serum creatinine with corresponding mean decreases in eGFR of approximately 10 mL/min. natap.orgnih.gov However, there were no statistically significant changes in the aGFR as measured by iohexol clearance. nih.govnatap.org